molecular formula C13H16O2 B14150563 Dihydro-5-(3-phenylpropyl)-2(3H)-furanone CAS No. 6244-60-6

Dihydro-5-(3-phenylpropyl)-2(3H)-furanone

Cat. No.: B14150563
CAS No.: 6244-60-6
M. Wt: 204.26 g/mol
InChI Key: JZULXIIBECGZTP-UHFFFAOYSA-N
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Description

Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is an organic compound with a furanone core structure It is characterized by the presence of a dihydrofuranone ring substituted with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-(3-phenylpropyl)-2(3H)-furanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and dihydrofuranone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dihydrofuranone, followed by nucleophilic substitution with phenylpropyl bromide.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-(3-phenylpropyl)-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furanones, lactones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydro-5-(3-phenylpropyl)-2(3H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of dihydro-5-(3-phenylpropyl)-2(3H)-furanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-5-(3-phenylpropyl)-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.

    Dihydro-5-(3-phenylpropyl)-2(3H)-thiophenone: Contains a thiophene ring instead of a furanone ring.

    Dihydro-5-(3-phenylpropyl)-2(3H)-pyrrolidone: Features a pyrrolidone ring in place of the furanone ring.

Uniqueness

Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is unique due to its specific furanone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6244-60-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-(3-phenylpropyl)oxolan-2-one

InChI

InChI=1S/C13H16O2/c14-13-10-9-12(15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

JZULXIIBECGZTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCCC2=CC=CC=C2

Origin of Product

United States

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